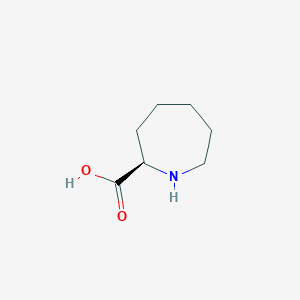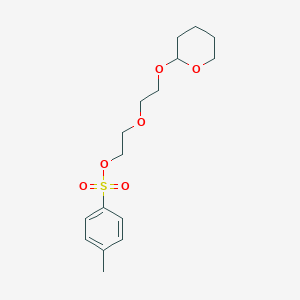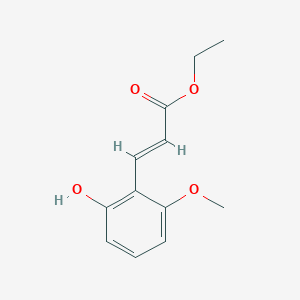
2-(2-Aminophenyl)naphthalene
説明
“2-(2-Aminophenyl)naphthalene” is a chemical compound that contains a naphthalene unit . Naphthalene is an organic compound with the formula C10H8. It is the simplest polycyclic aromatic hydrocarbon, and is a white crystalline solid with a characteristic odor .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Aminophenyl)naphthalene” has been reported in the literature. For instance, aromatic polyimides containing a naphthalene unit were synthesized from 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydrides .将来の方向性
作用機序
Target of Action
The primary target of the 2-(2-Aminophenyl)naphthalene molecule is the amino NH2 group and a carbon atom of an adjacent aromatic ring . The molecule has been observed to undergo an excited-state intramolecular proton transfer (ESIPT) from the amino NH2 group to the carbon atom .
Mode of Action
Upon excitation to the Franck–Condon point, the system relaxes to the S1 minimum quickly . There exist four decay pathways, two of which are ESIPT ones and two decay channels with C atom pyramidalization . In the ESIPT decay pathways, the system encounters the S1S0-PT-1 or S1S0-PT-2 conical intersection, which funnels the system rapidly to the S0 state . In the other two pathways, the system de-excites from the S1 to the S0 state via the S1S0–1 or S1S0–2 conical intersection .
Biochemical Pathways
The ESIPT mechanisms of 2-(2-Aminophenyl)naphthalene are still unclear . The decay pathways of this molecule in vacuum were investigated by combining static electronic structure calculations and nonadiabatic dynamics simulations . The calculations indicated the existence of two stable structures (S0–1 and S0–2) in the S0 and S1 states .
Pharmacokinetics
The lifetime of the s1 state of s0–1 (s0–2) is estimated to be 358 (400) fs . This suggests that the compound may have a short half-life in the body, potentially affecting its bioavailability.
Result of Action
The result of the action of 2-(2-Aminophenyl)naphthalene is the rapid transfer of a proton from the amino NH2 group to a carbon atom of an adjacent aromatic ring . This process, known as excited-state intramolecular proton transfer (ESIPT), results in the formation of a new compound .
Action Environment
The action of 2-(2-Aminophenyl)naphthalene is influenced by the environment in which it is present. For instance, the decay pathways of this molecule in vacuum were found to be different from those in other environments . Furthermore, the different ground-state configurations of this system have little effect on the reaction mechanism in vacuum .
特性
IUPAC Name |
2-naphthalen-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFDZIZVQQOQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



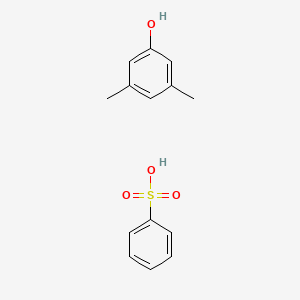

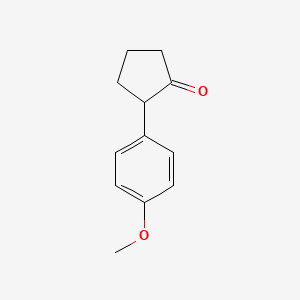

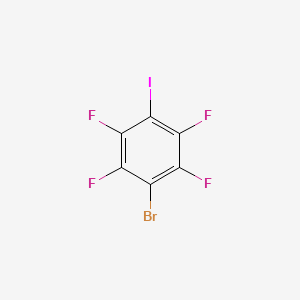
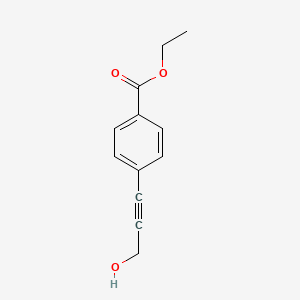

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)
